7-(4-chlorophenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one - 1779132-84-1

7-(4-chlorophenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one

Catalog Number: EVT-2964158
CAS Number: 1779132-84-1
Molecular Formula: C13H9ClN2OS2
Molecular Weight: 308.8
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Formation of the thiophene ring: This can be achieved using Gewald reaction [], starting with a suitable ketone, an activated nitrile like cyanoacetic acid ester, and elemental sulfur.
  • Formation of the pyrimidine ring: The thiophene-2-carboxylate obtained from the Gewald reaction can be reacted with thiourea to form the thieno[3,2-d]pyrimidine-4(3H)-one core [].
  • Introduction of the substituents:
    • The methylthio group at the 2nd position can be introduced by reacting the 2-thioxothieno[3,2-d]pyrimidin-4(1H)-one intermediate with methyl iodide [].
    • The 4-chlorophenyl group at the 7th position can be introduced via various palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling [], starting with a halogenated thienopyrimidine precursor.
Molecular Structure Analysis
  • Planar Structure: The thieno[3,2-d]pyrimidin-4(3H)-one core is expected to be planar due to its conjugated system [, ].
  • Substituent Orientation: The 4-chlorophenyl substituent at the 7th position might be slightly twisted relative to the thienopyrimidine core to minimize steric hindrance [].
Mechanism of Action
  • Enzymes: It might inhibit specific enzymes involved in different cellular processes, such as kinases [] or phosphodiesterases [, ].
  • Receptors: It might act as an agonist or antagonist for specific receptors involved in various signaling pathways, such as the melanin-concentrating hormone receptor 1 (MCHR1) [, ].
Physical and Chemical Properties Analysis
  • Medicinal Chemistry: Exploring its potential as a lead compound for developing novel therapeutics targeting various diseases like cancer [, ], malaria [, , ], obesity [, ], bacterial infections [, ], and inflammatory diseases [, ].

6-(4-chlorophenyl)-3-substituted-thieno[3,2-d]pyrimidin-4(3H)-one-based melanin-concentrating hormone receptor 1 antagonist

Compound Description: This compound class represents a series of melanin-concentrating hormone receptor 1 (MCHR1) antagonists. These antagonists have shown promising results in preclinical studies, demonstrating increased metabolic rate, resistance to high-fat diets, and weight loss. []

Relevance: This compound class shares the core thieno[3,2-d]pyrimidin-4(3H)-one structure with 7-(4-chlorophenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one. The key difference lies in the position of the 4-chlorophenyl substituent, which is at position 6 in this class compared to position 7 in the target compound. Additionally, this class explores various substitutions at the 3-position, while the target compound has a fixed methylthio group at the 2-position. []

6-(4-Chlorophenyl)-3-(4-((3,3-difluoro-1-hydroxycyclobutyl)methoxy)-3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (BMS-814580)

Compound Description: BMS-814580 is a potent and selective MCHR1 antagonist. It exhibits significant in vitro and in vivo efficacy as an anti-obesity agent. Additionally, it demonstrates a favorable pharmacokinetic profile and a relatively clean safety profile in preclinical studies. []

2-methyl-7-nitrothieno[3,2-d]pyrimidin-4(3H)-one (Compound 6a)

Compound Description: Compound 6a is a lead compound identified as a potential treatment for Clostridium difficile infection (CDI). It exhibits improved potency against C. difficile strains compared to the initial hit compound. Furthermore, it demonstrates selectivity over normal gut microflora, low cytotoxicity against mammalian cell lines, and acceptable stability in simulated gastric and intestinal fluid. []

Relevance: This compound shares the core thieno[3,2-d]pyrimidin-4(3H)-one structure with 7-(4-chlorophenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one. Key differences include a methyl group at the 2-position instead of methylthio and a nitro group at the 7-position instead of the 4-chlorophenyl substituent present in the target compound. []

2-(cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one derivatives

Compound Description: This compound class represents a series of potent and selective phosphodiesterase 7 (PDE7) inhibitors. These inhibitors exhibit single-digit nanomolar potency and show promising cellular efficacy. []

2-aminothieno[3,2-d]pyrimidin-4(3H)-one analogues

Compound Description: This series of compounds was developed from a scaffold hopping strategy based on the antiplasmodial compound Gamhepathiopine (M1). These analogues were synthesized to address limitations of Gamhepathiopine, such as poor microsomal stability, low aqueous solubility, and low intestinal permeability. [, ]

Relevance: These compounds are structurally similar to 7-(4-chlorophenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one as they share the core thieno[3,2-d]pyrimidin-4(3H)-one structure. Importantly, this research highlighted the significance of a heteroatom at the 5-position for antiplasmodial activity and showed that modifications at the 7-position of the thieno[3,2-d]pyrimidin-4(3H)-one ring can impact both activity and metabolic stability. These findings are particularly relevant when considering the 7-(4-chlorophenyl) substituent in the target compound. [, ]

4-amino-thieno[3,2-d]pyrimidines

Compound Description: This series of compounds represents a continuation of the structure-activity relationship studies around the antiplasmodial compound Gamhepathiopine (M1), specifically focusing on introducing various substituents at the 4-position of the thienopyrimidine core. This research led to the identification of compounds with improved physicochemical properties, intestinal permeability, and microsomal stability while maintaining good antiplasmodial activity against both the erythrocytic and hepatic stages of Plasmodium. []

Relevance: This class shares the core thieno[3,2-d]pyrimidine structure with 7-(4-chlorophenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one. The primary difference lies in the introduction of an amino group at the 4-position. Additionally, this class explores diverse substitutions at the 2- and 6-positions, contrasting with the fixed 2-(methylthio) and 7-(4-chlorophenyl) groups in the target compound. []

4-Substituted Thieno[3,2-d]pyrimidines

Compound Description: This series of compounds, developed as part of the investigation into dual-stage antiplasmodial agents, explores substitutions at the 4-position of the thieno[3,2-d]pyrimidine core, building upon the structure of Gamhepathiopine. This research emphasizes the potential of introducing diverse substituents at the 4-position for enhancing antiplasmodial activity against both erythrocytic and hepatic stages of the parasite. []

Relevance: These compounds share the core thieno[3,2-d]pyrimidine structure with 7-(4-chlorophenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one, with the main difference being the exploration of various substituents at the 4-position. This research highlights the potential of modifying this position for influencing antiplasmodial activity. []

Properties

CAS Number

1779132-84-1

Product Name

7-(4-chlorophenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one

IUPAC Name

7-(4-chlorophenyl)-2-methylsulfanyl-3H-thieno[3,2-d]pyrimidin-4-one

Molecular Formula

C13H9ClN2OS2

Molecular Weight

308.8

InChI

InChI=1S/C13H9ClN2OS2/c1-18-13-15-10-9(6-19-11(10)12(17)16-13)7-2-4-8(14)5-3-7/h2-6H,1H3,(H,15,16,17)

InChI Key

CZRMOTRJRODHKQ-UHFFFAOYSA-N

SMILES

CSC1=NC2=C(C(=O)N1)SC=C2C3=CC=C(C=C3)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.